molecular formula C15H12N2O2 B11861797 2-(Phenylamino)isoquinoline-1,3(2h,4h)-dione CAS No. 22177-38-4

2-(Phenylamino)isoquinoline-1,3(2h,4h)-dione

Cat. No.: B11861797
CAS No.: 22177-38-4
M. Wt: 252.27 g/mol
InChI Key: DUSJLWDUCYEPPH-UHFFFAOYSA-N
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Description

2-(Phenylamino)isoquinoline-1,3(2H,4H)-dione is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylamino)isoquinoline-1,3(2H,4H)-dione typically involves the reaction of isoquinoline derivatives with phenylamine under specific conditions. One common method involves the use of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature . The reaction proceeds smoothly with various substituents on the substrates, yielding the desired product in good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylamino)isoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Air or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4).

    Substitution: Sulfonyl chlorides, catalyzed by fac-Ir(ppy)3.

Major Products Formed

    Oxidation: Isoquinoline-1,3,4(2H)-triones.

    Reduction: 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives.

    Substitution: Various sulfonylated isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(Phenylamino)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, leading to various biochemical effects. For instance, its antibacterial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenylamino)isoquinoline-1,3(2H,4H)-dione is unique due to its specific substitution pattern and the presence of a phenylamino group. This structural feature imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .

Properties

CAS No.

22177-38-4

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-anilino-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C15H12N2O2/c18-14-10-11-6-4-5-9-13(11)15(19)17(14)16-12-7-2-1-3-8-12/h1-9,16H,10H2

InChI Key

DUSJLWDUCYEPPH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)NC3=CC=CC=C3

Origin of Product

United States

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